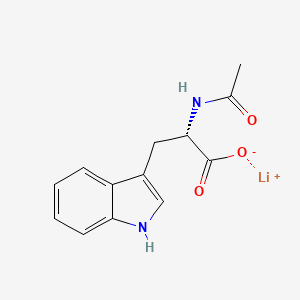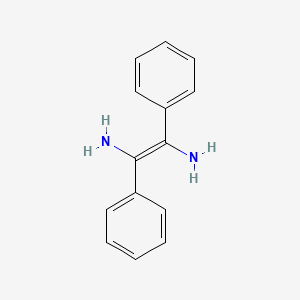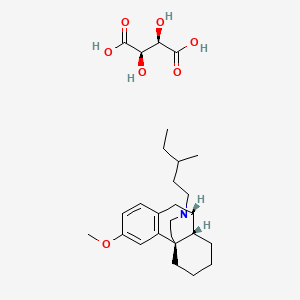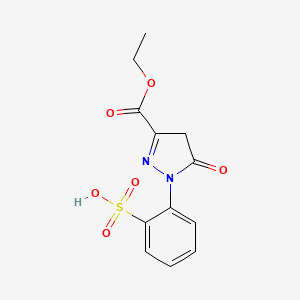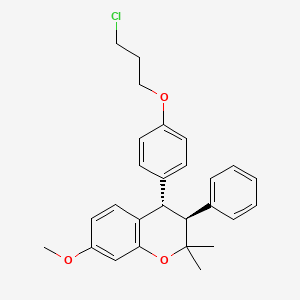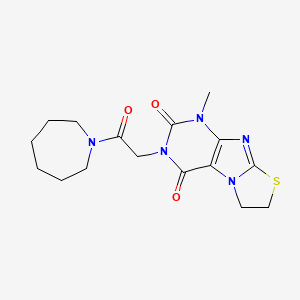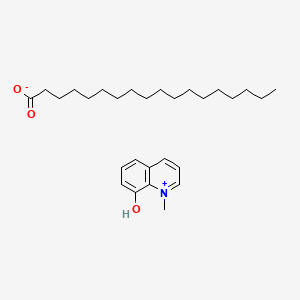
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a naturally occurring compound found in most human body tissues and fluids, as well as in other organisms. Xanthine is a product of purine degradation and plays a significant role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- can be synthesized through several methods. One common route involves the oxidation of hypoxanthine using xanthine oxidase . Another method includes the deamination of guanine by guanine deaminase . These reactions typically occur under mild conditions and are catalyzed by specific enzymes.
Industrial Production Methods: Industrial production of xanthine often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert precursor compounds into xanthine. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to hypoxanthine under specific conditions.
Substitution: Various functional groups can be introduced into the xanthine molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Uric acid is the major product formed from the oxidation of xanthine.
Reduction: Hypoxanthine is the major product formed from the reduction of xanthine.
Substitution: Various substituted xanthine derivatives are formed depending on the reagents used.
科学的研究の応用
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- has numerous applications in scientific research:
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- involves its interaction with various enzymes and receptors in the body. Xanthine acts as a competitive inhibitor of phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells . This results in various physiological effects, including bronchodilation and increased alertness. Xanthine also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
類似化合物との比較
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- is similar to other purine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, theobromine has mild stimulant and diuretic effects.
Uniqueness: Xanthine is unique due to its role as an intermediate in the purine degradation pathway and its ability to be converted into various pharmacologically active derivatives .
特性
CAS番号 |
51933-03-0 |
|---|---|
分子式 |
C5H4N4O3 |
分子量 |
168.11 g/mol |
IUPAC名 |
9-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-5(11)8-4)9(12)1-6-2/h1,12H,(H2,7,8,10,11) |
InChIキー |
XCUFSJHXJZGVRT-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




